Vertical π‑Ionization Energy of 2-Triethoxymethylfuran vs. Silicon Analogue 2‑Triethoxysilylfuran
In a systematic photoelectron spectroscopy study of 14 furan derivatives, 2-triethoxymethylfuran exhibits a vertical π‑ionization energy of 9.23 eV, while its direct silicon analogue, 2‑triethoxysilylfuran, displays a measurably different ionisation profile [1]. The carbon-centred orthoester stabilises the HOMO of the furan ring to a different extent than the silicon-centred analogue, reflecting the absence of pπ–dπ back-donation that is operative in furylsilanes. This electronic differentiation directly affects the compound’s suitability for electron‑transfer reactions and photochemical applications where precise redox tuning is required.
| Evidence Dimension | Vertical π‑ionization energy (eV) |
|---|---|
| Target Compound Data | 9.23 eV |
| Comparator Or Baseline | 2‑Triethoxysilylfuran (C₁₀H₁₈O₄Si): photoelectron spectrum reported in the same instrumental series; distinct band positions reflect differential electronic perturbation of the furan π‑system |
| Quantified Difference | Exact numerical difference between compounds is available in the primary dataset (Zykov et al., 1983, Table 1); 2‑triethoxymethylfuran is classified among the 'carbon analog' subset, whereas 2‑triethoxysilylfuran belongs to the furylsilane subset with systematically different ionization band shapes and energies. |
| Conditions | Gas‑phase He(I) photoelectron spectroscopy; data compiled by NIST from Zykov et al. (1983) |
Why This Matters
Two compounds with identical substitution topology but different central atoms (C vs. Si) are not electronically interchangeable; procurement decisions for photochemical or electron‑transfer applications must be guided by experimentally verified ionization energies rather than structural similarity alone.
- [1] Zykov, B.G.; Erchak, N.P.; Khvostenko, V.I.; Lukevits, E.; Matorykina, V.F.; Asfandiarov, N.L. Photoelectron spectra of furylsilanes and their carbon analogs. J. Organomet. Chem. 1983, 253, 301–312. View Source
